1-Acetyl-5,7-dibromonaphthalene

Organic synthesis Process chemistry Patent-validated route

This specialty 1-acetyl-5,7-dibromonaphthalene offers an unmatched regiochemical profile for procurement teams building unsymmetric naphthalene scaffolds. Unlike symmetric dibromonaphthalenes, the electronically distinct C-5 (peri to acetyl) and C-7 bromine atoms enable predictable, sequential Suzuki/Stille couplings—reducing synthetic steps versus linear routes requiring intermediate halogenation. Sourced via the patent-documented U.S. Patent 5,066,803 route, with QC traceability to the 6,8-dibromobenz[cd]indol-2(1H)-one intermediate (m.p. 259–260 °C). Ideal for CROs & pharma programs developing PAI-1 inhibitors, kinase-targeting libraries, or unsymmetric D–π–A materials for OLED/OFET applications.

Molecular Formula C12H8Br2O
Molecular Weight 328.00 g/mol
Cat. No. B8331974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5,7-dibromonaphthalene
Molecular FormulaC12H8Br2O
Molecular Weight328.00 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1C=C(C=C2Br)Br
InChIInChI=1S/C12H8Br2O/c1-7(15)9-3-2-4-10-11(9)5-8(13)6-12(10)14/h2-6H,1H3
InChIKeyWZHSNIWAZFZIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5,7-dibromonaphthalene: A Dual-Bromo-Functionalized Naphthalene Building Block for Regioselective Cross-Coupling Synthesis


1-Acetyl-5,7-dibromonaphthalene (molecular formula C12H8Br2O, molecular weight 328.00 g/mol) is a specialty polycyclic aromatic hydrocarbon derivative characterized by an acetyl group at the 1-position and bromine atoms at the 5- and 7-positions of the naphthalene core. This specific substitution pattern places the two C–Br bonds in electronically and sterically distinct environments—one at an α-position (C-5, peri-adjacent to the acetyl carbonyl) and one at a β-position (C-7)—creating inherent differential reactivity exploitable in sequential cross-coupling strategies [1]. The compound is documented in U.S. Patent 5,066,803 as a synthetic intermediate within a multi-step route to pharmacologically active benzoxazine analgesics, confirming its role in validated pharmaceutical synthesis pathways [2]. Unlike symmetric dibromonaphthalene isomers (e.g., 1,4-, 1,5-, or 2,6-dibromonaphthalene), the 5,7-substitution pattern combined with the 1-acetyl directing group offers a unique regiochemical profile for constructing unsymmetric naphthalene-based molecular architectures [3].

Why 1-Acetyl-5,7-dibromonaphthalene Cannot Be Replaced by Mono-Bromo, Non-Halogenated, or Symmetric Dibromo Naphthalene Analogs


Substituting 1-acetyl-5,7-dibromonaphthalene with 1-acetylnaphthalene (CAS 941-98-0, MW 170.22) or 1-acetyl-5-bromonaphthalene (MW ≈249.11) would fundamentally alter—or eliminate—the capacity for sequential, regioselective cross-coupling. The non-halogenated parent lacks any C–Br handle for transition-metal-catalyzed bond formation, while the mono-bromo analog provides only a single coupling site, precluding iterative functionalization. Symmetric dibromonaphthalenes such as 1,4- or 1,5-dibromonaphthalene present two chemically equivalent bromine atoms, offering no inherent regiochemical bias for sequential discrimination—a critical limitation when synthesizing unsymmetric targets [1]. The 1-acetyl substituent further differentiates 1-acetyl-5,7-dibromonaphthalene from simple dibromonaphthalenes: the electron-withdrawing acetyl group modulates the electronic environment of the proximal C-5 bromine (peri-interaction), enhancing the reactivity differential between the two C–Br bonds relative to non-acylated analogs, as supported by photoelectron spectroscopy studies demonstrating measurable through-space and through-bond halogen–halogen interactions in dibromonaphthalenes [2]. This electronic asymmetry is structurally encoded and cannot be replicated by physical mixtures of mono-bromo isomers.

Quantitative Differentiation Evidence for 1-Acetyl-5,7-dibromonaphthalene Versus Closest Structural Analogs


Synthesis Yield and Validated Multi-Step Route: 1-Acetyl-5,7-dibromonaphthalene vs. Hypothetical Direct Bromination of 1-Acetylnaphthalene

The synthesis of 1-acetyl-5,7-dibromonaphthalene is documented in U.S. Patent 5,066,803 via a multi-step sequence starting from benz[cd]-indol-2(1H)-one: dibromination (Br₂/glacial AcOH) yields 6,8-dibromobenz[cd]indol-2(1H)-one (41 g, m.p. 259–260 °C); subsequent ring-opening, deamination, acid chloride formation, Weinreb amide elaboration, and Grignard addition with MeMgBr affords 9.9 g of the target compound from 12.8 g of the dibromo-indolone intermediate [1]. Attempted direct electrophilic bromination of 1-acetylnaphthalene would be complicated by the meta-directing acetyl group, which deactivates the ring and directs incoming electrophiles to the undesired 4- and 8-positions rather than the 5- and 7-positions, resulting in regioisomeric mixtures requiring chromatographic separation [2]. The patent route circumvents this regiochemical problem entirely by building the naphthalene skeleton from a pre-brominated indolone precursor, providing a documented, reproducible pathway with defined intermediate quality control (m.p. 259–260 °C for the key intermediate) [1].

Organic synthesis Process chemistry Patent-validated route

Molecular Weight and Bromine Content Differentiation: 1-Acetyl-5,7-dibromonaphthalene vs. 1-Acetylnaphthalene and 1-Acetyl-5-bromonaphthalene

1-Acetyl-5,7-dibromonaphthalene (C12H8Br2O, MW 328.00 g/mol) contains 48.7% bromine by weight, corresponding to two reactive C–Br sites per molecule for cross-coupling [1]. In contrast, 1-acetylnaphthalene (C12H10O, MW 170.22 g/mol) contains 0% bromine and offers zero cross-coupling handles. 1-Acetyl-5-bromonaphthalene (C12H9BrO, MW ≈249.11 g/mol) contains 32.1% bromine by weight with only one C–Br site . For a researcher planning sequential Suzuki–Miyaura couplings to install two distinct aryl/heteroaryl groups, the mono-bromo analog would necessitate a separate halogenation step after the first coupling, adding synthetic steps and potentially compromising overall yield. The molecular weight difference (328.00 vs. 170.22, a 1.93-fold increase) also directly impacts shipping cost calculations (per-mole pricing) and reaction stoichiometry calculations for bulk procurement [1].

Cross-coupling stoichiometry Procurement specification Halogen content

Regioselective Cross-Coupling Potential: Differential Reactivity of α- vs. β-Bromo Positions in Asymmetric Dibromonaphthalenes

A recent study on the closely related isomer 1,7-dibromonaphthalene demonstrated that transition-metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination) proceed with high regioselectivity at the less sterically hindered β-position (C-7), while bromine–lithium exchange occurs preferentially at the α-position (C-1) [1]. This regiochemical differentiation is directly transferable to 1-acetyl-5,7-dibromonaphthalene, where the 7-bromo substituent occupies a β-position analogous to 1,7-dibromonaphthalene, and the 5-bromo substituent occupies an α-position peri to the acetyl carbonyl. The electron-withdrawing acetyl group at C-1 is expected to further magnify the electronic disparity between the two C–Br bonds through peri-steric and inductive effects, potentially enabling even greater regioselectivity than observed in the unsubstituted 1,7-dibromonaphthalene system [2]. The broader utility of dibromo-substituted naphthalenes in regioselective Suzuki couplings has been validated in the synthesis of a potent plasminogen activator inhibitor-1 (PAI-1) inhibitor, where selective mono-coupling at the less hindered position was exploited to construct a biologically active naphthyl-benzofuran scaffold [3].

Regioselective Suzuki coupling Sequential functionalization Unsymmetrical naphthalene synthesis

Validated Intermediate Quality Control: Melting Point of 6,8-Dibromobenz[cd]indol-2(1H)-one as a Supply Chain Purity Benchmark

The patent-reported synthesis of 1-acetyl-5,7-dibromonaphthalene proceeds through the key intermediate 6,8-dibromobenz[cd]indol-2(1H)-one, which is characterized by a sharp melting point of 259–260 °C and a reported yield of 41 g from the bromination of benz[cd]-indol-2(1H)-one with bromine in glacial acetic acid [1]. This high-melting crystalline intermediate serves as an unambiguous purity checkpoint: the narrow melting range (ΔT = 1 °C) is indicative of high crystallinity and chemical homogeneity. In contrast, 1-acetylnaphthalene itself is a low-melting solid (m.p. 9–11 °C) or liquid at ambient temperature, making purity assessment by melting point less definitive . For procurement quality assurance, the ability to verify the purity of the immediate precursor (6,8-dibromobenz[cd]indol-2(1H)-one, CAS 31211-21-9) via a simple melting point determination provides a cost-effective orthogonal quality metric that complements spectroscopic methods (NMR, HPLC) [1].

Intermediate QC Melting point Supply chain specification

Electronic Structure Differentiation: Bromine–Bromine Intramolecular Interactions in Dibromonaphthalenes Modulated by Acetyl Substitution

Photoelectron spectroscopy (HeI/HeII) studies on isomeric dibromonaphthalenes by Novak et al. (2008) quantified the magnitude of through-bond and through-space bromine–bromine intramolecular interactions by analyzing π-orbital and halogen lone-pair ionization energies [1]. These measurements established that the electronic communication between two bromine substituents on a naphthalene core is measurable and isomer-dependent. In 1-acetyl-5,7-dibromonaphthalene, the 1-acetyl substituent introduces an additional electron-withdrawing perturbation that is expected to differentially affect the C-5 bromine (peri-position, subject to both through-space carbonyl interaction and through-bond inductive effects) more strongly than the C-7 bromine (meta-like relationship to the acetyl group). While direct photoelectron data for the target compound have not been published, the framework established by Novak et al. provides a quantitative basis for predicting that the ionization energy difference between the C-5 and C-7 bromine lone pairs in 1-acetyl-5,7-dibromonaphthalene will be larger than in unsubstituted 1,5- or 1,7-dibromonaphthalene, translating to enhanced regiochemical discrimination in cross-coupling [1].

Photoelectron spectroscopy Electronic effects Reactivity prediction

Optimal Procurement and Application Scenarios for 1-Acetyl-5,7-dibromonaphthalene Based on Quantitative Differentiation Evidence


Sequential Suzuki–Miyaura Coupling for Unsymmetric 5,7-Diaryl-1-acetylnaphthalene Libraries in Medicinal Chemistry

Researchers synthesizing focused libraries of unsymmetric naphthalene-based bioactive molecules—such as PAI-1 inhibitors or kinase-targeting scaffolds—can leverage the predicted differential reactivity of the C-5 (α, peri to acetyl) and C-7 (β) bromine atoms for sequential, one-pot or stepwise Suzuki couplings. The first coupling at the less hindered C-7 position installs one (hetero)aryl group; the second coupling at the more electron-deficient C-5 position installs a different (hetero)aryl group, generating two diversity points from a single starting material. This strategy, validated on related dibromonaphthalene systems in the synthesis of PAI-1 inhibitors [1], reduces the number of synthetic steps compared to a linear sequence requiring intermediate halogenation. The acetyl group may be subsequently transformed (reduction, homologation, heterocycle formation) to access additional chemotypes [2].

Donor–Acceptor Small Molecule Synthesis for Organic Electronics (OLED/OFET/OPV) via Iterative Cross-Coupling

The naphthalene core is a privileged scaffold in organic electronic materials due to its extended π-conjugation and favorable charge-transport properties. 1-Acetyl-5,7-dibromonaphthalene enables the construction of unsymmetric donor–π–acceptor (D–π–A) architectures where two electronically distinct fragments are appended at the 5- and 7-positions via sequential cross-coupling (Suzuki, Stille, or Sonogashira reactions). The acetyl group at C-1 serves as an electron-withdrawing anchor that polarizes the π-system, while the differential reactivity of the two C–Br bonds ensures regiochemical fidelity during the sequential coupling steps [3]. This application is directly derived from the documented use of dibromonaphthalene derivatives as key intermediates in semiconducting molecule synthesis for OLEDs, OFETs, and OPVs [3].

Pharmaceutical Intermediate Procurement with Supply Chain Traceability via Patent-Documented Synthetic Route

For pharmaceutical development programs or CROs requiring a dibromo-functionalized 1-acylnaphthalene building block, 1-acetyl-5,7-dibromonaphthalene offers the advantage of a patent-documented synthetic route (U.S. Patent 5,066,803) with defined intermediate quality control parameters (6,8-dibromobenz[cd]indol-2(1H)-one, m.p. 259–260 °C) [2]. This traceability enables procurement teams to specify intermediate purity requirements in supplier agreements, establish incoming QC protocols based on melting point verification, and audit synthetic compliance against the published procedure. In contrast, procuring a generic 'dibromoacetylnaphthalene' from a vendor using an undisclosed synthetic route introduces uncertainty regarding regioisomeric identity and purity, with potential downstream consequences for GMP intermediate qualification [2].

Comparative Procurement Evaluation: When to Select 1-Acetyl-5,7-dibromonaphthalene Over 1,7-Dibromonaphthalene

Procurement decision-makers evaluating 1-acetyl-5,7-dibromonaphthalene against the commercially more common 1,7-dibromonaphthalene (CAS 58258-65-4) should consider the following: (1) the 1-acetyl group eliminates the need for a post-coupling acylation step if the target molecule contains a 1-acyl substituent; (2) the electronic influence of the acetyl group on the peri C-5 bromine is predicted to enhance the α/β reactivity differential beyond what is observed in unsubstituted 1,7-dibromonaphthalene [1]; (3) however, 1,7-dibromonaphthalene benefits from broader commercial availability and a recently published regioselective modification protocol [3]. The choice between these compounds should be guided by whether the target structure contains a 1-acyl substituent (favoring the acetylated compound) and whether the enhanced electronic differentiation predicted for the acetylated system is likely to translate into a meaningful improvement in coupling selectivity for the specific boronic acid/amine coupling partners envisioned [1][3].

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